1-(4-Bromophenyl)-3-(4-cyclohexylanilino)-1-propanone
Description
1-(4-Bromophenyl)-3-(4-cyclohexylanilino)-1-propanone (CAS: 882748-67-6) is a propanone derivative featuring a 4-bromophenyl group at the 1-position and a 4-cyclohexylanilino moiety at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-cyclohexylanilino)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrNO/c22-19-10-6-18(7-11-19)21(24)14-15-23-20-12-8-17(9-13-20)16-4-2-1-3-5-16/h6-13,16,23H,1-5,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOUNAPLHUEYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NCCC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901187707 | |
| Record name | 1-(4-Bromophenyl)-3-[(4-cyclohexylphenyl)amino]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901187707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882748-67-6 | |
| Record name | 1-(4-Bromophenyl)-3-[(4-cyclohexylphenyl)amino]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882748-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-3-[(4-cyclohexylphenyl)amino]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901187707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-(4-cyclohexylanilino)-1-propanone typically involves a multi-step process. One common synthetic route includes the following steps:
Amination: The attachment of the cyclohexylanilino group to the brominated phenyl ring.
Condensation: The final step involves the condensation of the intermediate product with a propanone derivative under specific reaction conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3-(4-cyclohexylanilino)-1-propanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide ions or amines replace the bromine atom, forming new compounds.
Scientific Research Applications
Organic Synthesis
1-(4-Bromophenyl)-3-(4-cyclohexylanilino)-1-propanone serves as a significant building block in organic synthesis. Its structure allows for various functionalization reactions, making it useful in the creation of more complex molecules. The bromine atom can participate in nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.
- Example Reaction : The compound can undergo Suzuki coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound's structural features suggest potential biological activity, making it a candidate for medicinal chemistry research. Compounds with similar structures have been investigated for their anti-cancer properties and as inhibitors of specific enzymes.
- Case Study : Research has indicated that derivatives of propanones exhibit cytotoxic effects against various cancer cell lines. Investigating this compound could lead to the discovery of new anti-cancer agents.
Material Science
In material science, compounds like this compound are explored for their potential use in polymer chemistry. The ability to modify polymers with such compounds can enhance their mechanical properties or introduce new functionalities.
- Application Example : The compound can be used to synthesize polymeric materials with tailored properties for specific applications, such as drug delivery systems or smart materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(4-cyclohexylanilino)-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and the cyclohexylanilino group contribute to the compound’s binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
1-(4-Chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone (CAS: 882748-68-7)
- Structural Difference : Bromine at the 4-position of the phenyl ring is replaced with chlorine.
- Lipophilicity: Bromine’s higher molar refractivity and larger atomic radius increase lipophilicity (logP ~4.2 estimated) compared to the chlorine analog (logP ~3.8) .
- Applications : Both compounds may serve as intermediates in drug synthesis, but the brominated derivative’s enhanced lipophilicity could improve blood-brain barrier penetration in CNS-targeted therapies.
1-(4-Bromophenyl)-3-(4-chlorophenyl)-1-propanone (CAS: 296271-45-9)
- Structural Difference: The 4-cyclohexylanilino group is replaced with a 4-chlorophenyl group.
- Planarity: The absence of a flexible cyclohexyl group may restrict conformational adaptability .
Amino-Substituted Derivatives
1-(4-Bromophenyl)-3-(5-chloro-2-methoxyanilino)-1-propanone (CAS: 477320-59-5)
- Structural Difference: The 4-cyclohexylanilino group is replaced with a 5-chloro-2-methoxy-substituted anilino group.
- Solubility: Methoxy groups may improve aqueous solubility compared to the cyclohexyl analog .
1-(4-Bromophenyl)-3-(4-phenoxyanilino)-1-propanone (CAS: 477334-11-5)
- Structural Difference: The cyclohexyl group is replaced with a phenoxy moiety.
- Impact: Steric hindrance: The planar phenoxy group may reduce steric bulk compared to the cyclohexyl group, favoring π-π stacking interactions. Electron delocalization: Extended conjugation via the phenoxy group could alter redox properties .
Cyclic Amine Derivatives
Aldi-4: 1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone Hydrochloride
- Structural Difference: The cyclohexylanilino group is replaced with a piperidinyl group.
- Impact: Basicity: Piperidine (pKa ~11.3) is more basic than aniline (pKa ~4.6), affecting protonation states under physiological conditions.
Multi-Substituted Derivatives
3-(4-Chloroanilino)-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1-propanone (CAS: 301352-71-6)
- Structural Difference: Incorporates a 4-ethylphenyl group and a 4-chloroanilino substituent.
- Hydrophobicity: Ethyl and chloro groups synergistically enhance logP (~4.5), favoring membrane permeability .
Biological Activity
1-(4-Bromophenyl)-3-(4-cyclohexylanilino)-1-propanone is a synthetic organic compound that has garnered attention for its potential biological activities. It is primarily studied for its interactions with neuropeptide receptors and its implications in various therapeutic areas, including pain management and neurological disorders.
- IUPAC Name : this compound
- Molecular Formula : C18H20BrN
- Molecular Weight : 339.26 g/mol
The compound is known to interact with the Neuropeptide FF (NPFF) receptors, particularly NPFF1 and NPFF2. These receptors are implicated in various physiological processes, including pain modulation, anxiety, and feeding behavior. The binding affinity of this compound to NPFF receptors has been shown to be significantly higher compared to other neurotransmitter receptors, indicating its potential as a selective agent for therapeutic applications .
Analgesic Effects
Research indicates that this compound exhibits analgesic properties by modulating the NPFF receptor pathways. In animal models, administration of this compound resulted in a notable reduction in pain responses associated with inflammatory conditions. This suggests its potential utility in treating chronic pain syndromes .
Antidepressant and Anxiolytic Effects
Studies have demonstrated that compounds targeting NPFF receptors can influence mood and anxiety-related behaviors. The administration of this compound has shown promise in reducing anxiety-like behaviors in rodent models, potentially making it a candidate for further exploration in treating anxiety disorders .
Toxicity and Safety Profile
The safety profile of this compound is critical for its therapeutic application. Preliminary toxicity studies suggest that while the compound exhibits some harmful effects upon ingestion (H302 - harmful if swallowed), it does not display significant acute toxicity at therapeutic doses. Further studies are warranted to fully elucidate its safety profile .
Case Study 1: Pain Management
In a controlled study involving rats with induced inflammatory pain, subjects treated with varying doses of this compound showed a dose-dependent decrease in pain sensitivity compared to the control group. The results indicated a significant reduction in nociceptive responses, supporting the compound's analgesic potential.
Case Study 2: Anxiety Reduction
A separate study assessed the anxiolytic effects of the compound using the elevated plus maze test. Rats administered with this compound spent significantly more time in open arms compared to controls, suggesting reduced anxiety levels.
Data Summary Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
